molecular formula C22H22N4O4 B11712076 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11712076
M. Wt: 406.4 g/mol
InChI Key: MBSKUABJWFKWHL-UHFFFAOYSA-N
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Description

2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C20H17N3O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of phthalic anhydride with ethylenediamine to form N-(2-aminoethyl)phthalimide. This intermediate is then further reacted with another equivalent of ethylenediamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalimide derivatives, while reduction can produce amine-functionalized isoindole derivatives .

Scientific Research Applications

2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
  • 2-{2-[(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]amino}ethyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione
  • 2-(2-{2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethoxy]ethoxy}ethyl)-1H-isoindole-1,3(2H)-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both isoindole and phthalimide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethylamino]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C22H22N4O4/c27-19-15-5-1-2-6-16(15)20(28)25(19)13-11-23-9-10-24-12-14-26-21(29)17-7-3-4-8-18(17)22(26)30/h1-8,23-24H,9-14H2

InChI Key

MBSKUABJWFKWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCNCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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